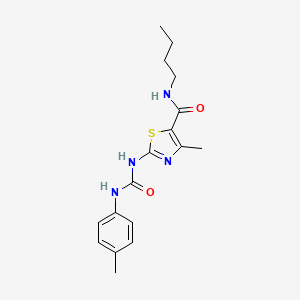
N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide, also known as CNOB, is a synthetic compound that has been widely used in scientific research. It belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mechanism of Action
N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide acts as a PAM of mGluR5, which means it enhances the activity of the receptor in response to glutamate binding. The exact mechanism of action of N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide is not fully understood, but it is believed to bind to a specific site on the receptor that allosterically enhances the receptor's response to glutamate. This leads to increased intracellular signaling and downstream effects.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to enhance synaptic plasticity, increase long-term potentiation (LTP), and improve cognitive function in animal models. N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide has also been shown to have anxiolytic and antidepressant effects in animal models. In addition, N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide has been shown to have neuroprotective effects in various neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide in lab experiments is its specificity for mGluR5. This allows researchers to selectively modulate the activity of this receptor without affecting other glutamate receptors. Another advantage is its potency, which allows for lower concentrations to be used in experiments. However, one of the limitations of using N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the use of N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide in scientific research. One direction is the development of more potent and selective PAMs for mGluR5. Another direction is the investigation of the role of mGluR5 in other physiological and pathological conditions, such as pain, epilepsy, and neuroinflammation. Additionally, the use of N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide in combination with other compounds, such as NMDA receptor antagonists, may lead to new therapeutic strategies for neuropsychiatric disorders.
Synthesis Methods
The synthesis of N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide involves several steps. The first step is the preparation of 4,8-dimethyl-2-oxochromene-7-carboxylic acid, which is then converted to its acid chloride. The acid chloride is then reacted with N-(1-cyanocyclohexyl)amine to yield the corresponding amide. The final step involves the conversion of the amide to the methyl ester using methanol and hydrochloric acid. The overall yield of the synthesis is around 20%.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide has been extensively used in scientific research as a tool compound to study the role of mGluR5 in various physiological and pathological conditions. It has been shown to modulate the activity of mGluR5 in a positive manner, leading to increased receptor signaling and downstream effects. N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide has been used to study the role of mGluR5 in addiction, anxiety, depression, and other neuropsychiatric disorders.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14-11-19(25)27-20-15(2)17(8-7-16(14)20)26-12-18(24)23(3)21(13-22)9-5-4-6-10-21/h7-8,11H,4-6,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXLZMGCESJHLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N(C)C3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-{[2-(methanesulfonylmethyl)phenyl]amino}acetamide](/img/structure/B2740685.png)
![2-[4-(Tert-butyl)phenyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2740686.png)
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2740687.png)
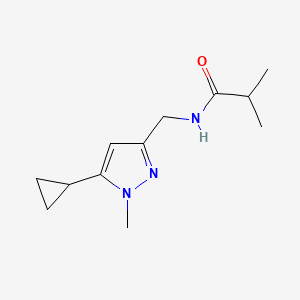
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide;hydrochloride](/img/structure/B2740690.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2740691.png)
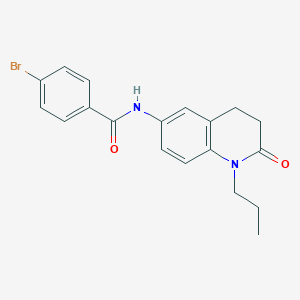
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B2740696.png)
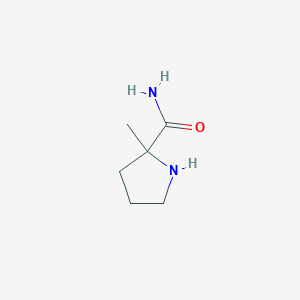

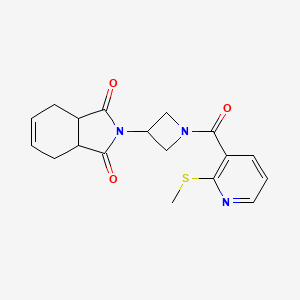
![Tert-butyl N-(2-formyl-7-oxaspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2740703.png)
![N-{[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2740704.png)
